molecular formula C20H18FN3OS B12847126 N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12847126
M. Wt: 367.4 g/mol
InChI Key: DUWZATXPKJXVSX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is a synthetic organic compound with a complex structure It features a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Cyclopropyl Moiety: The cyclopropyl group is attached using a cyclopropanation reaction, often involving a diazo compound and a transition metal catalyst.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction between a thiol and an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, making it a candidate for cancer research.

    Materials Science: Its unique electronic properties could be explored for use in organic semiconductors.

    Biology: The compound may be used as a tool to study protein-ligand interactions due to its complex structure.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide likely involves binding to specific molecular targets, such as kinases, and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-4-Fluoro-2-Nitroaniline
  • N-Cyclopropyl-2,4,6-Trifluorobenzamide

Uniqueness

N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide is unique due to its combination of a quinazoline core, a fluorophenyl group, and a cyclopropyl moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-12-2-9-17-16(10-12)20(26-11-18(25)22-15-7-8-15)24-19(23-17)13-3-5-14(21)6-4-13/h2-6,9-10,15H,7-8,11H2,1H3,(H,22,25)

InChI Key

DUWZATXPKJXVSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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